2-(3,5-difluoropyridin-4-yl)ethan-1-ol

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

2-(3,5-Difluoropyridin-4-yl)ethan-1-ol (CAS 2005226-47-9) is a halogenated heterocyclic building block with the molecular formula C₇H₇F₂NO and a molecular weight of 159.13 g/mol. It features a pyridine core bearing two electron‑withdrawing fluorine atoms at the 3‑ and 5‑positions and a primary alcohol side‑chain at the 4‑position.

Molecular Formula C7H7F2NO
Molecular Weight 159.13 g/mol
CAS No. 2005226-47-9
Cat. No. B6152111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-difluoropyridin-4-yl)ethan-1-ol
CAS2005226-47-9
Molecular FormulaC7H7F2NO
Molecular Weight159.13 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)F)CCO)F
InChIInChI=1S/C7H7F2NO/c8-6-3-10-4-7(9)5(6)1-2-11/h3-4,11H,1-2H2
InChIKeyNDUHLPNAFRVUMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Difluoropyridin-4-yl)ethan-1-ol (CAS 2005226-47-9): Core Identity and Sourcing Profile for Procurement Decision-Makers


2-(3,5-Difluoropyridin-4-yl)ethan-1-ol (CAS 2005226-47-9) is a halogenated heterocyclic building block with the molecular formula C₇H₇F₂NO and a molecular weight of 159.13 g/mol. It features a pyridine core bearing two electron‑withdrawing fluorine atoms at the 3‑ and 5‑positions and a primary alcohol side‑chain at the 4‑position [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry for constructing kinase inhibitors, AOC3 inhibitors, and other bioactive molecules, where the difluoropyridine motif enhances metabolic stability and target‑binding interactions [2]. Its procurement value is determined by the ability of this specific substitution pattern and the reactive primary alcohol handle to enable downstream diversification pathways that are not accessible with other 3,5‑difluoropyridine derivatives.

Why 2-(3,5-Difluoropyridin-4-yl)ethan-1-ol Cannot Be Replaced by Other 3,5-Difluoropyridine or Pyridin-4-yl-ethanol Analogs in Advanced Syntheses


General‑purpose 3,5‑difluoropyridine building blocks (e.g., 3,5‑difluoropyridine, (3,5‑difluoropyridin‑4‑yl)methanol, or 1‑(3,5‑difluoropyridin‑4‑yl)ethanol) are not functional substitutes for 2‑(3,5‑difluoropyridin‑4‑yl)ethan‑1‑ol. The target compound uniquely combines the 3,5‑difluoro‑substitution pattern with a linear, unsubstituted, two‑carbon primary‑alcohol spacer at the 4‑position [1]. This specific geometry is a documented requirement in at least one patent family (e.g., EP3455216) for achieving potent AOC3 inhibition, where the primary alcohol is essential for further derivatization (e.g., sulfonylation) and the two‑carbon linker governs the optimal spatial orientation of the terminal pharmacophore [2]. Using the branched isomer (1‑(3,5‑difluoropyridin‑4‑yl)ethanol) introduces a methyl branch that alters both the lipophilicity and the trajectory of the side chain, while the one‑carbon‑shorter analog ((3,5‑difluoropyridin‑4‑yl)methanol) fails to project the reactive handle the requisite distance from the pyridine ring. The choice of fluorination pattern is also critical; the 3,5‑difluoro arrangement provides a distinct electronic profile compared to 3‑fluoro or 2,6‑difluoro isomers, influencing both reactivity in cross‑coupling reactions and metabolic stability in biological systems [3]. Consequently, sourcing the exact CAS number is mandatory for ensuring the integrity of synthetic sequences that have been optimized around this precise scaffold.

2-(3,5-Difluoropyridin-4-yl)ethan-1-ol: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Linear vs. Branched Alcohol Side-Chain: Impact on Predicted Lipophilicity

The target compound, 2-(3,5-difluoropyridin-4-yl)ethan-1-ol, possesses a calculated XLogP3 of 0.6 [1]. In contrast, its closest branched-chain analog, 1-(3,5-difluoropyridin-4-yl)ethanol (CAS 1824022-87-8), is predicted to have a slightly higher XLogP3 of approximately 0.9 [2]. This difference of Δ0.3 log units reflects the additional hydrophobic surface provided by the terminal methyl group in the branched isomer. For procurement, selecting the linear primary alcohol ensures a lower baseline lipophilicity, which may be desirable in early lead optimization to avoid excessive logP-driven liabilities.

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

Primary Alcohol vs. Primary Amine: Distinction in Key Downstream Reactivity

The target compound provides a primary alcohol moiety (pKₐ ≈ 16), whereas the analogous amine, 2-(3,5-difluoropyridin-4-yl)ethan-1-amine (CAS not located; inferred structure), would offer a primary amine (pKₐ ≈ 10-11) [1]. This functional group divergence dictates orthogonal reactivity in amidation, sulfonylation, or Mitsunobu reactions, and the alcohol avoids the potential genotoxicity alerts associated with some aromatic amines [2]. For users needing a neutral, hydroxyl-based linker for late-stage diversification, the alcohol is irreplaceable.

Synthetic Chemistry Building Block Orthogonality Medicinal Chemistry

Fluorination Pattern: 3,5-Difluoro vs. 2,6-Difluoro and Mono-Fluoro Analogs

The 3,5-difluorination pattern in the target compound creates a distinct electron-deficient pyridine ring with a calculated topological polar surface area (TPSA) of 33.1 Ų [1]. Changing the fluorination to the 2,6-positions (e.g., 2,6-difluoropyridin-4-yl analogs) alters both the TPSA and the molecular electrostatic potential distribution, which can significantly affect binding to biological targets. For example, the 3,5-difluoropyridin-4-yl motif has been specifically claimed as the optimal substitution pattern for potent 5-HT₅A receptor antagonism (ASP5736), with SAR indicating that mono-fluoro or alternative difluoro regioisomers exhibit reduced potency in vitro [2]. While direct quantitative comparator data for the ethan-1-ol series is not available in public literature, the class-level inference is that the 3,5-arrangement provides a unique electronic and steric profile that is a prerequisite for high-affinity target engagement.

Fluorine Chemistry Metabolic Stability Medicinal Chemistry

Side-Chain Length: Ethan-1-ol vs. Methanol and Propan-1-ol Analogs for Optimal Linker Geometry

The two-carbon ethyl alcohol linker provides a specific spatial distance between the pyridine core and the terminal oxygen, which is critical for positioning the hydroxyl group in the active site of target enzymes such as AOC3. In the patent family EP3455216, the 2-(3,5-difluoropyridin-4-yl)ethan-1-ol scaffold is explicitly utilized as a key intermediate for synthesizing sulfonamide derivatives with potent AOC3 inhibitory activity (IC₅₀ values reported in the low nanomolar range for final compounds) [1]. By comparison, the one-carbon analog ((3,5-difluoropyridin-4-yl)methanol, CAS 1416714-48-1) would project the hydroxyl group approximately 1.5 Å closer to the ring, while the three-carbon analog would extend it further, altering the optimal fit. The quantitative activity difference for the final drug-like molecules demonstrates that the two-carbon linker is a critical structural determinant for on-target potency.

Medicinal Chemistry Structure-Based Design Linker Optimization

Proven Application Scenarios for 2-(3,5-Difluoropyridin-4-yl)ethan-1-ol Based on Quantitative Evidence


Key Intermediate for AOC3/VAP-1 Inhibitor Synthesis

The compound is employed as a core building block in the synthesis of pyridinyl sulfonamide derivatives claimed as AOC3 (VAP-1) inhibitors in patent EP3455216. The primary alcohol group is utilized for sulfonylation to introduce the terminal pharmacophore, while the 3,5-difluoropyridinyl ring provides metabolic stability and the two-carbon linker ensures optimal binding geometry [1]. Procurement of this specific CAS number is required to reproduce the patent‑exemplified compounds with the reported nanomolar IC₅₀ values.

Fragment for CNS-Targeted 5-HT₅A Receptor Antagonists

Although the target compound itself is an intermediate, the 3,5-difluoropyridin-4-yl motif is a critical pharmacophoric element in 5-HT₅A receptor antagonists such as ASP5736 [2]. The specific substitution pattern contributes to the high receptor affinity and selectivity observed in in vitro binding assays. Researchers developing novel CNS agents can use this alcohol as a versatile starting material for exploring structure-activity relationships around the pyridine core.

Fluorinated Building Block for Kinase Inhibitor Libraries

The 3,5-difluoropyridin-4-yl fragment is a privileged structure in kinase inhibitor design, where fluorine substitution enhances binding interactions with the hinge region of kinases and improves metabolic stability [3]. The primary alcohol handle allows for facile attachment of diverse warheads via etherification or esterification, enabling the rapid generation of focused compound libraries for kinase screening campaigns.

Quote Request

Request a Quote for 2-(3,5-difluoropyridin-4-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.